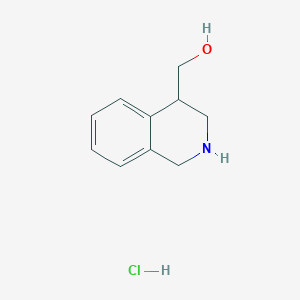

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride

Description

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol hydrochloride is a substituted isoquinoline derivative characterized by a methanol group at the 4-position of the tetrahydroisoquinoline scaffold and a hydrochloride counterion.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c12-7-9-6-11-5-8-3-1-2-4-10(8)9;/h1-4,9,11-12H,5-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOQAQLZNBPQPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)CO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride typically involves the reduction of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction conditions usually involve moderate temperatures and pressures to achieve the desired reduction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using Pd/C or lithium aluminum hydride (LiAlH₄) as reducing agents.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various isoquinoline derivatives, such as ketones, aldehydes, and fully saturated compounds. These products can serve as intermediates for further synthetic transformations .

Scientific Research Applications

Medicinal Chemistry and Biological Activities

1,2,3,4-Tetrahydroisoquinoline derivatives are recognized for their broad spectrum of biological activities. They have been studied extensively for their potential in treating neurodegenerative disorders and various infectious diseases.

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, studies have shown that these compounds can modulate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism of action often involves the inhibition of specific enzymes or receptors that contribute to neuronal damage.

Antimicrobial Activity

Tetrahydroisoquinoline derivatives have demonstrated significant antimicrobial activity against various pathogens. A notable study highlighted the antibacterial effects of certain THIQ analogs against strains like Staphylococcus epidermidis and Klebsiella pneumonia . This makes them potential candidates for developing new antibiotics amid rising antibiotic resistance.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of tetrahydroisoquinoline derivatives. Various modifications to the THIQ scaffold can enhance its biological activity:

- Substituent Variations : Altering the substituents at specific positions on the THIQ ring can significantly affect its potency and selectivity against target receptors .

- Chirality : The stereochemistry of tetrahydroisoquinoline derivatives plays a vital role in their biological activity. Enantiomers often exhibit different pharmacological profiles, necessitating careful consideration during drug design .

Synthetic Methodologies

The synthesis of 1,2,3,4-tetrahydroisoquinolin-4-ylmethanol;hydrochloride typically involves several strategies:

Lipase-Catalyzed Reactions

Recent advancements have utilized lipase-catalyzed reactions to produce enantiomerically pure tetrahydroisoquinoline derivatives. These methods offer high yields and selectivity, making them attractive for pharmaceutical applications .

Conventional Organic Synthesis

Traditional synthetic routes remain relevant, often involving multi-step processes to construct the THIQ framework. These methods allow for the introduction of various functional groups that can enhance biological activity .

Therapeutic Applications

The therapeutic potential of this compound spans several domains:

Cancer Treatment

Studies have shown that certain tetrahydroisoquinoline derivatives possess tumor-specific cytotoxicity. For example, specific compounds demonstrated significant cytotoxic effects on human oral squamous cell carcinoma lines . The ability to selectively target cancer cells while sparing normal cells is a critical advantage in cancer therapy.

Treatment of Sleep Disorders

Some tetrahydroisoquinoline derivatives act as antagonists at orexin receptors and are being explored for their potential to treat sleep disorders such as insomnia and narcolepsy . Their mechanism involves modulation of sleep-wake cycles through interaction with orexin signaling pathways.

Case Study 1: Neuroprotective Agent

A study investigated a novel tetrahydroisoquinoline derivative that showed promise in reducing neuronal apoptosis in models of Alzheimer's disease. The compound was found to inhibit amyloid-beta aggregation and promote neurogenesis in animal models .

Case Study 2: Antibacterial Efficacy

In another case study focusing on antibacterial properties, a series of THIQ analogs were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited MIC values lower than conventional antibiotics, suggesting their potential as new therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, inhibit enzyme activity, or interact with cellular receptors. These interactions lead to various biological effects, such as neuroprotection, antimicrobial activity, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues, their substituents, and molecular properties:

Key Observations:

- Positional Isomerism: The methanol group’s position (4-yl vs.

- Functional Group Variations: Replacement of methanol with ethanone (C=O) or carbaldehyde (CHO) introduces polar or electrophilic character, influencing reactivity and metabolic stability .

- Backbone Modifications: Compounds like the butyrophenone derivative () incorporate tetrahydroisoquinoline as a substituent on a larger pharmacophore, expanding biological activity scope .

Physicochemical Properties

- Hydrochloride Salts : Enhance water solubility compared to free bases, critical for bioavailability in drug formulations .

Biological Activity

1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol;hydrochloride (THIQ) is a compound belonging to the class of tetrahydroisoquinolines, which are recognized for their diverse biological activities. This article reviews the biological activity of THIQ, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Tetrahydroisoquinolines

Tetrahydroisoquinolines (THIQs) are a significant class of compounds in medicinal chemistry due to their structural diversity and biological relevance. They exhibit a wide range of pharmacological properties, including:

- Antitumor activity

- Antimicrobial effects

- Neurological effects

- Cardiovascular benefits

The biological activity of THIQs is attributed to their interaction with various molecular targets. Some notable mechanisms include:

- Inhibition of Enzymes : THIQs have been shown to inhibit enzymes such as cathepsin B and calpain-2, which are involved in tumor progression and apoptosis .

- Modulation of Receptors : They act as ligands for estrogen receptors and G-protein coupled receptors, influencing various signaling pathways that regulate cellular functions .

- Ion Channel Interaction : THIQs can modulate sodium and potassium channels, leading to potential antiepileptic and analgesic effects .

Antitumor Activity

Research indicates that THIQs possess significant antitumor properties. In vitro studies have demonstrated that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. For instance, THIQ derivatives have shown efficacy against various cancer cell lines by targeting specific oncogenic pathways.

Neuroprotective Effects

THIQs have been investigated for their neuroprotective properties. Studies suggest that they can mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells. Their ability to cross the blood-brain barrier enhances their potential as therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease .

Antimicrobial Properties

The antimicrobial activity of THIQs has been documented against a range of pathogens, including bacteria and fungi. These compounds exhibit bactericidal effects by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Case Studies

- Antitumor Efficacy : A study evaluated the effects of a specific THIQ derivative on human breast cancer cells. The compound demonstrated a dose-dependent inhibition of cell growth and induced apoptosis through the activation of caspase pathways.

- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, administration of a THIQ analog resulted in improved cognitive function and reduced neuronal loss compared to controls. The mechanism was linked to decreased levels of pro-inflammatory cytokines.

- Antimicrobial Activity : A recent investigation assessed the antimicrobial efficacy of THIQ against methicillin-resistant Staphylococcus aureus (MRSA). Results showed significant inhibition at low concentrations, suggesting its potential as an alternative treatment for resistant infections.

Structure-Activity Relationship (SAR)

The biological activity of THIQs is closely related to their chemical structure. Modifications at various positions on the isoquinoline ring can enhance or diminish their pharmacological effects. For example:

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution at N-1 | Increased neuroprotective effects |

| Hydroxymethyl group at C-4 | Enhanced antitumor activity |

| Aromatic substitutions | Improved receptor binding affinity |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 1,2,3,4-Tetrahydroisoquinolin-4-ylmethanol Hydrochloride?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, reduction of isoquinoline precursors using agents like LiAlH₄ (to introduce the methanol group) followed by HCl treatment to form the hydrochloride salt. Reaction conditions (temperature, solvent choice, and pH) are critical for optimizing yield and purity. Dichloromethane and ethanol are common solvents, while catalytic hydrogenation may be employed for intermediate steps .

- Example Synthesis Protocol :

| Step | Reagents/Conditions | Purpose | Yield Optimization |

|---|---|---|---|

| 1 | LiAlH₄, THF, 0–25°C | Reduction of ketone to alcohol | Maintain anhydrous conditions |

| 2 | SOCl₂, CHCl₃ | Salt formation | Control stoichiometry to avoid side products |

Q. How is the structural integrity and purity of this compound validated?

- Methodological Answer : Characterization relies on:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS or MALDI-TOF).

- HPLC : Purity assessment (>98% by reverse-phase chromatography) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at –20°C in airtight, light-protected containers. Stability studies indicate degradation <5% over 12 months under these conditions. Avoid aqueous environments to prevent hydrolysis of the hydrochloride salt .

Advanced Research Questions

Q. How do structural modifications to the tetrahydroisoquinoline scaffold influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

- Substituent Variation : Introduce halogens (e.g., Cl, F) at position 7 or modify the methanol group to assess receptor binding affinity.

- Biological Assays : Test analogs in vitro (e.g., enzyme inhibition) and in vivo (e.g., neuropharmacological models). For example, N-benzyl derivatives showed enhanced orexin receptor antagonism (IC₅₀ < 100 nM) .

- Example SAR Table :

| Derivative | Modification | Biological Activity (IC₅₀) |

|---|---|---|

| Compound A | 7-Cl, 4-CH₂OH | 85 nM (Dopamine D₂ Receptor) |

| Compound B | 7-F, 4-CH₂OCH₃ | 120 nM |

Q. What computational strategies are used to predict target interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., orexin-1 or dopamine receptors).

- MD Simulations : Assess binding stability over 100 ns trajectories. Key residues (e.g., Asp³.32 in GPCRs) often form hydrogen bonds with the methanol group .

Q. How can in vivo pharmacokinetics and metabolite profiling be conducted?

- Methodological Answer :

- Pharmacokinetic Studies : Administer via intravenous/oral routes in rodent models. Collect plasma samples at intervals (0–24 hrs) for LC-MS/MS analysis.

- Metabolite Identification : Use liver microsomes and UPLC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation of the methanol group) .

Data Contradictions and Resolution

- Issue : Conflicting reports on enantiomeric activity ( vs. 21).

- Resolution : Chiral HPLC separation of (R)- and (S)-enantiomers followed by independent bioassays to clarify stereospecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.